molecular formula C13H10F9NO B12469947 N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

Cat. No.: B12469947
M. Wt: 367.21 g/mol
InChI Key: ZJGDMCBYDIEETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a fluorinated amide compound It is characterized by the presence of a nonafluoropentanamide group attached to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of 2,4-dimethylaniline with nonafluoropentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atoms in the nonafluoropentanamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2-(2,4-dimethylphenyl)-2H-benzotriazole
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its high fluorine content, which imparts distinctive chemical and physical properties. The presence of the nonafluoropentanamide group enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H10F9NO

Molecular Weight

367.21 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

InChI

InChI=1S/C13H10F9NO/c1-6-3-4-8(7(2)5-6)23-9(24)10(14,15)11(16,17)12(18,19)13(20,21)22/h3-5H,1-2H3,(H,23,24)

InChI Key

ZJGDMCBYDIEETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.